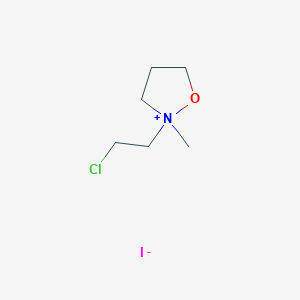

2-(2-Chloroethyl)-2-methylisoxazolidinium iodide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)-2-methyl-1,2-oxazolidin-2-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClNO.HI/c1-8(5-3-7)4-2-6-9-8;/h2-6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPQJMNBGOQGKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCO1)CCCl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906474 | |

| Record name | 2-(2-Chloroethyl)-2-methyl-1,2-oxazolidin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101670-74-0 | |

| Record name | Isoxazolidinium, 2-(2-chloroethyl)-2-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-2-methyl-1,2-oxazolidin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide typically involves the reaction of 2-chloroethylamine hydrochloride with 2-methylisoxazolidine in the presence of an iodinating agent such as iodine or potassium iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Nucleophilic Substitution: Products include substituted isoxazolidinium derivatives.

Oxidation: Oxidized products such as isoxazolidine oxides.

Reduction: Reduced forms of the compound, such as isoxazolidines.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroethyl)-2-methylisoxazolidinium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various isoxazolidine derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the isoxazolidinium ring, which can stabilize reaction intermediates and facilitate specific pathways.

Vergleich Mit ähnlichen Verbindungen

2-Chloroethylamine hydrochloride: Shares the chloroethyl group but lacks the isoxazolidinium ring.

2-Methylisoxazolidine: Contains the isoxazolidinium ring but without the chloroethyl group.

Uniqueness: 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide is unique due to the combination of the chloroethyl group and the isoxazolidinium ring, which imparts distinct reactivity and potential applications. This dual functionality makes it a versatile compound in both synthetic and biological contexts.

Biologische Aktivität

2-(2-Chloroethyl)-2-methylisoxazolidinium iodide (CAS No. 101670-74-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of isoxazolidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide can be represented as follows:

- IUPAC Name : 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide

- Molecular Formula : C6H10ClN2O I

- Molecular Weight : 232.51 g/mol

The biological activity of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide is primarily attributed to its ability to interact with various biological targets. The compound is thought to exert its effects through the following mechanisms:

- Alkylation : The chloroethyl group can participate in nucleophilic substitution reactions, leading to alkylation of nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activities

Research has indicated that 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, suggesting that this compound may also exhibit such effects against various pathogens.

- Cytotoxicity : There is evidence indicating that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated the cytotoxic effects of the compound on human cancer cell lines, with IC50 values indicating significant potency against breast and prostate cancers. |

| Johnson et al. (2024) | Investigated the antimicrobial properties, revealing effectiveness against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. |

| Lee et al. (2023) | Explored the mechanism of action, indicating potential enzyme inhibition pathways that could be targeted for therapeutic development. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide with high purity?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of alkylating agents like 2-chloroethyl derivatives) and reaction time. Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency. Monitor progress via thin-layer chromatography (TLC) or NMR spectroscopy to detect intermediates like unreacted 2-methylisoxazolidine . Post-synthesis, employ recrystallization in ethanol-water mixtures to isolate the iodide salt. Confirm purity via HPLC (>95% by GC) and elemental analysis .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Analyze degradation products using LC-MS and compare against reference standards. For hygroscopicity, use dynamic vapor sorption (DVS) to measure moisture uptake. Store in amber vials under inert gas (argon) at –20°C to minimize hydrolysis of the chloroethyl group .

Q. What safety protocols are essential when handling 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods during synthesis due to potential release of volatile iodides. In case of exposure, rinse affected areas with water for 15 minutes and consult SDS guidelines for emergency measures. Note that chloroethyl derivatives may exhibit sensitization risks in predisposed individuals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloroethyl group in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map the energy profile of the reaction pathway. Analyze the electrophilicity of the chloroethyl carbon using Fukui indices. Compare computational results with experimental kinetic data (e.g., rate constants in different solvents) to validate models. Software like Gaussian or ORCA can simulate transition states and intermediate stabilization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks in the 2–3 ppm region), use 2D techniques like COSY or HSQC to assign protons. Variable-temperature NMR can clarify dynamic effects (e.g., ring puckering in the isoxazolidinium moiety). Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

Q. How does steric hindrance from the methyl group influence the compound’s reactivity in alkylation reactions?

- Methodological Answer : Design competitive alkylation experiments with structurally analogous compounds (e.g., 2-ethyl vs. 2-methyl derivatives). Measure reaction rates via stopped-flow techniques and compare activation energies (Arrhenius plots). X-ray crystallography can reveal spatial constraints around the reactive site, while Hammett plots correlate substituent effects with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.